4-Methoxy-2,2,6-trimethylcyclohexanone
Description
4-Methoxy-2,2,6-trimethylcyclohexanone (CAS: 17429-03-7) is a substituted cyclohexanone derivative with the molecular formula C₁₀H₁₈O₂. Its structure features a methoxy group (-OCH₃) at the 4-position and three methyl groups at the 2, 2, and 6 positions of the cyclohexanone ring .
Properties
CAS No. |
17429-03-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-methoxy-2,2,6-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-7-5-8(12-4)6-10(2,3)9(7)11/h7-8H,5-6H2,1-4H3 |
InChI Key |
SOQAOURJBPECRP-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(C1=O)(C)C)OC |
Canonical SMILES |
CC1CC(CC(C1=O)(C)C)OC |
Synonyms |
4-Methoxy-2,2,6-trimethylcyclohexanone |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Hydroxy-2,2,6-trimethylcyclohexanone (C₉H₁₆O₂)
- Key Differences :
- Functional Group : Replaces the methoxy group with a hydroxyl (-OH) at position 4.
- Molecular Weight : 156.225 g/mol .
- Reactivity : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. It is prone to oxidation, whereas the methoxy derivative is more stable.
- Synthesis : Produced via microbial or enzymatic reduction of 4-oxoisophorone using thermophilic bacteria or yeast .
- Applications : A key intermediate in zeaxanthin biosynthesis .
(4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone
- Stereochemical Significance : The (4R,6R) enantiomer is critical in asymmetric synthesis, particularly for chiral natural products like zeaxanthin .
- Comparison : The methoxy derivative lacks the hydroxyl group necessary for enantioselective reductions, limiting its utility in stereochemically sensitive reactions.
2,2,6,6-Tetramethyl-4-tert-butylcyclohexanone
4-Methoxycyclohexanol (C₇H₁₄O₂)
- Functional Group Difference: A cyclohexanol (alcohol) rather than a cyclohexanone (ketone).
- Reactivity: The absence of a ketone eliminates keto-enol tautomerism and reduces electrophilicity. The hydroxyl group allows for esterification or etherification reactions .
2-Hydroxy-2-(4-methoxyphenyl)cyclohexanone (C₁₃H₁₆O₃)
- Substituent Variation : Aromatic 4-methoxyphenyl group at position 2.
Data Tables
Table 1. Molecular Properties of Selected Cyclohexanone Derivatives
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